

# KPU-300 Flow Cytometry Technical Support Center

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Compound of Interest		
Compound Name:	KPU-300	
Cat. No.:	B15606699	Get Quote

Welcome to the technical support center for the **KPU-300** flow cytometer. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

# **Frequently Asked Questions (FAQs)**

Q1: What are the most common sources of artifacts in flow cytometry?

A1: Artifacts in flow cytometry can arise from several sources, broadly categorized as sample-related, instrument-related, and data analysis-related.[1][2] Sample-related issues include cell clumps, debris, dead cells, and improper staining.[3][4] Instrument-related artifacts can stem from fluidic instability, laser fluctuations, and incorrect optical alignment.[5][6] Data analysis artifacts often result from incorrect compensation and gating strategies.[7]

Q2: How can I identify cell doublets in my data?

A2: Doublets, or cell aggregates, can be identified and excluded using a forward scatter (FSC) height versus FSC area dot plot.[2] Single cells will typically fall along a diagonal line, while doublets will have a higher area for a given height and will appear above this line.

Q3: What is spectral overlap and why is compensation necessary?

A3: Spectral overlap occurs when the fluorescence emission of one fluorochrome is detected in the detector designated for another.[8] Compensation is a mathematical correction to remove



this spillover, ensuring that the signal measured in a specific detector is derived from only the intended fluorochrome.[9] Improper compensation can lead to false positive or false negative results.[10]

Q4: How often should I run quality control (QC) on the KPU-300?

A4: It is recommended to run daily QC checks on your **KPU-300** using standardized beads to ensure the instrument is performing optimally.[11] This helps in monitoring laser alignment, fluidics stability, and detector performance over time, allowing for early detection of potential issues.

## **Troubleshooting Guides**

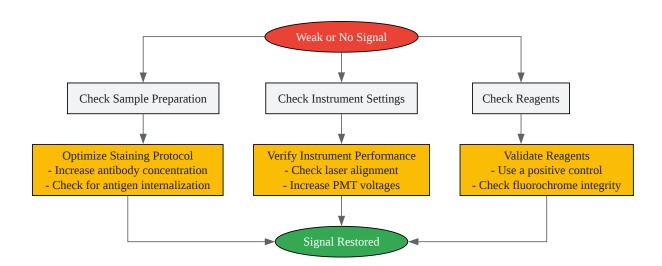
This section provides systematic approaches to identify and resolve common problems encountered during flow cytometry experiments with the **KPU-300**.

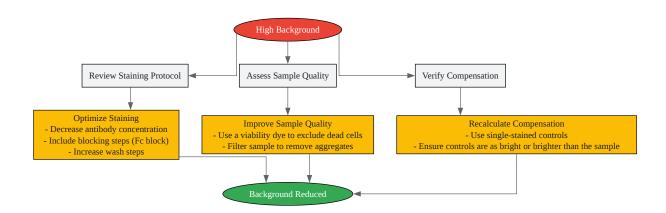
### **Issue 1: Weak or No Fluorescence Signal**

A weak or absent signal can prevent the detection of your target population.

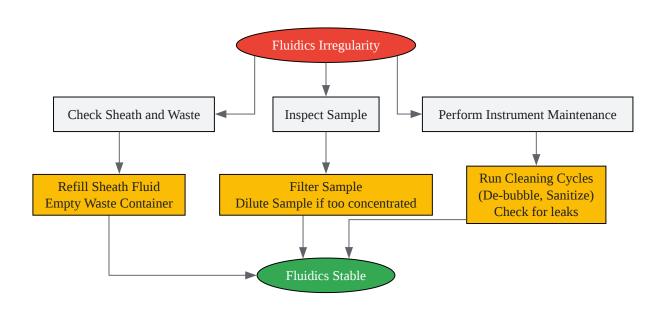
Troubleshooting Workflow:











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